N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-6-1-2-9(12)8(3-6)10(15)14-7-4-13-5-7/h1-3,7,13H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUWASYOVDUPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Chlorobenzoic Acid
The preparation of 5-bromo-2-chlorobenzoic acid serves as the foundational step for synthesizing the target compound. A patent by CN111925289A outlines a scalable method starting from 2-chlorobenzoic acid. The process involves sequential chlorination, acylation, cyclization, bromination, and hydrolysis. Key steps include:
-
Chlorination : Treatment of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) in toluene catalyzed by DMF yields the acyl chloride intermediate.
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Bromination : The intermediate undergoes bromination using 1,2-dibromotetrafluoroethane in tetrahydrofuran (THF) at -75°C, facilitated by n-butyllithium and diisopropylamine. This step achieves regioselective bromination at the 5th position with a yield exceeding 75%.
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Hydrolysis : Final hydrolysis in acetonitrile with 6N HCl at 60–70°C produces 5-bromo-2-chlorobenzoic acid with >99% purity.
Table 1: Bromination Conditions and Yields from CN111925289A
| Step | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | SOCl₂, DMF | 70°C | 85 | 98 |
| Bromination | n-BuLi, C₂F₄Br₂ | -75°C | 78 | 99 |
| Hydrolysis | HCl, CH₃CN | 60–70°C | 95 | 99.5 |
Synthesis of Azetidin-3-Amine Derivatives
Nucleophilic Substitution and Hydrazinolysis
Azetidin-3-amine, a four-membered cyclic amine, is synthesized via strategies adapted from PMC6274105. The protocol involves:
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Nucleophilic Substitution : Reaction of azetidin-3-one with bromoalkylphthalimides (e.g., N-(3-bromopropyl)phthalimide) in DMF at 70–80°C, followed by hydrazinolysis using hydrazine hydrate in ethanol. This yields azetidin-3-amine derivatives with free primary amines.
-
Oxime Formation : Condensation of azetidin-3-one with O-alkylhydroxylamines forms oxime intermediates, which are subsequently reduced to amines via catalytic hydrogenation or hydrazine treatment.
Table 2: Azetidin-3-Amine Synthesis Parameters
| Starting Material | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Azetidin-3-one | N-(3-bromopropyl)phthalimide | DMF, 70°C, 8h | 72 |
| Azetidin-3-one oxime | Hydrazine hydrate | Ethanol, reflux, 6h | 68 |
Amidation Strategies for N-(Azetidin-3-yl)-5-Bromo-2-Chlorobenzamide
Carbodiimide-Mediated Coupling
The amide bond formation between 5-bromo-2-chlorobenzoic acid and azetidin-3-amine employs carbodiimide chemistry, as detailed in PMC6274105 and MDPI14203049. The protocol includes:
Acid Chloride Route
Alternative methods involve converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with azetidin-3-amine in dichloromethane with triethylamine as a base. This method achieves comparable yields (70–75%) but requires stringent moisture control.
Table 3: Amidation Method Comparison
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCI/HOBt | EDCI, HOBt, DIEA | 82 | 98 |
| Acyl Chloride | SOCl₂, Et₃N | 75 | 97 |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal amidation occurs in polar aprotic solvents like DMF or acetonitrile at 25–50°C. Elevated temperatures (>60°C) promote side reactions, such as azetidine ring opening or decomposition of the bromochlorobenzoyl moiety.
Stoichiometric Ratios
A 1:1.2 molar ratio of acid to amine ensures complete conversion, while excess EDCI (1.5 eq) minimizes unreacted starting material.
Analytical Characterization and Purity Assessment
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form more saturated derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzamides, azetidinones, and various coupled products with extended aromatic systems.
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide exhibits promising antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
The compound has been evaluated for its anticancer activity, showing cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies have indicated that it induces apoptosis and inhibits cell proliferation.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.2 | Induction of apoptosis |
| A549 | 3.8 | Cell cycle arrest |
| HeLa | 6.1 | Activation of caspase pathways |
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on different cancer cell lines, demonstrating significant induction of apoptosis through caspase activation pathways .
- Enzyme Interaction Study : Another investigation focused on the interaction between this compound and CYP450 enzymes, revealing significant inhibition that could impact drug metabolism .
- Antimicrobial Research : A series of experiments confirmed its antimicrobial properties, highlighting its potential as a candidate for antibiotic development against resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Discussion :
- The azetidine group in Compound 1 introduces conformational rigidity, which may reduce entropy loss upon binding to biological targets compared to the flexible isopropyl group in Compound 2.
- The isopropyl analog (Compound 2) likely exhibits higher lipophilicity (calculated logP ~2.8 vs.
Aromatic vs. Heterocyclic Substituents
Compound 1 : this compound
Compound 3 : N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide
| Property | Compound 1 | Compound 3 |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrClN₂O | C₁₈H₁₃BrClN₃O |
| Molecular Weight (g/mol) | 289.56 | 402.7 |
| Substituent | Azetidine | Bipyridinylmethyl |
| Key Features | Compact, aliphatic heterocycle | Extended aromatic system |
Discussion :
- However, the larger molecular weight and aromaticity of Compound 3 may reduce aqueous solubility compared to Compound 1, limiting bioavailability .
Halogenation Patterns and Enzyme Inhibition
Compound 1 : this compound
Compound 4 : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
| Property | Compound 1 | Compound 4 |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrClN₂O | C₁₀H₅ClF₂N₂O₂ |
| Halogen Substituents | 5-Bromo, 2-chloro | 5-Chloro, 2,4-difluoro |
| Key Features | Bromine for hydrophobic interactions | Fluorine for electronegativity and metabolic stability |
Discussion :
- The bromine atom in Compound 1 may enhance hydrophobic interactions in target binding pockets, whereas fluorine in Compound 4 improves electronegativity and resistance to oxidative metabolism.
- Compound 4’s thiazole ring is associated with pyruvate:ferredoxin oxidoreductase (PFOR) inhibition, a mechanism critical in antiparasitic activity.
Role of Salt Formation and Solubility
Compound 1 : this compound
Compound 5 : N-(azetidin-3-yl)-5-bromopyrimidin-2-amine dihydrochloride
| Property | Compound 1 | Compound 5 |
|---|---|---|
| Form | Free base | Dihydrochloride salt |
| Solubility | Moderate (predicted) | Enhanced (due to salt form) |
| Biological Application | Undefined (structural analog) | Treg cell modulation (mRNA delivery) |
Discussion :
- The dihydrochloride salt (Compound 5) demonstrates how salt formation can improve solubility and enable formulation for specific delivery systems, such as lipid nanoparticles in autoimmune therapies.
- While Compound 1’s free base form may limit aqueous solubility, its azetidine moiety could be similarly modified into a salt for enhanced pharmacokinetics .
Biological Activity
N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocyclic structure. The presence of bromine and chlorine substituents on the benzamide moiety enhances its chemical reactivity and biological activity. These structural characteristics allow the compound to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding and catalysis. This mechanism is essential for its potential applications in treating various diseases, including cancer and inflammatory conditions.
Anticancer Activity
Research has indicated that derivatives of azetidine compounds exhibit significant anticancer properties. For instance, studies show that certain azetidine derivatives can selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Case Study:
In a study evaluating the cytotoxic effects of azetidine derivatives on breast cancer cell lines (MCF-7), it was found that compounds similar to this compound demonstrated potent inhibitory effects on cell proliferation, suggesting their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Preliminary screening indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected bacterial strains are summarized in Table 1 below:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate Activity |
| Escherichia coli | 32 | Moderate Activity |
| Bacillus subtilis | 8 | High Activity |
These findings suggest that the compound could be developed into an effective antimicrobial agent, particularly against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Modifications to the azetidine ring or the halogen substituents can significantly alter its potency and selectivity towards specific biological targets. For example, changing the position or type of halogen can enhance antibacterial efficacy while maintaining low toxicity to normal cells.
Q & A
Q. What are the optimal synthetic routes for N-(azetidin-3-yl)-5-bromo-2-chlorobenzamide?
Methodological Answer: The synthesis typically involves coupling an azetidine derivative (e.g., tert-butyl N-(azetidin-3-yl)carbamate hydrochloride) with a halogenated benzoyl chloride (e.g., 5-bromo-2-chlorobenzoyl chloride). A base such as triethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) is used to facilitate amide bond formation. Key steps include:
- Deprotection : Removal of the tert-butyl carbamate group under acidic conditions (e.g., HCl in dioxane).
- Purification : Column chromatography with gradients of ethyl acetate/hexane for intermediates, followed by recrystallization for the final product .
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Coupling | 5-bromo-2-chlorobenzoyl chloride, Et₃N, DCM | 65–75 | ≥95% |
| Deprotection | 4M HCl/dioxane, RT, 2h | 90 | ≥98% |
Q. How is the structural integrity of this compound validated?
Methodological Answer: Structural validation employs:
- NMR : ¹H/¹³C NMR to confirm azetidine ring protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.2–8.1 ppm).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 329.98).
- X-ray Crystallography : For unambiguous confirmation of the azetidine-benzamide conformation (if crystals are obtainable) .
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 5-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine at the 2-position stabilizes the benzamide via electron-withdrawing effects, directing electrophilic substitution. Computational studies (DFT) can model charge distribution:
- Hammett Parameters : σₚ values for Br (+0.26) and Cl (+0.23) predict moderate activation for meta-directing reactions.
- Case Study : Pd-catalyzed coupling with arylboronic acids yields biaryl derivatives with >80% efficiency under microwave conditions (120°C, 30 min) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Mitigation strategies include:
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized DMSO concentrations (<0.1%).
- Metabolite Profiling : LC-MS to detect degradation products (e.g., hydrolyzed azetidine ring).
- Structural Analog Comparison : Test analogs lacking bromine/chlorine to isolate substituent effects. For example, replacing Br with H reduces kinase inhibition by 50%, confirming its role in target binding .
Q. How can computational modeling optimize this compound for target-specific drug design?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like PARP-1 or kinase domains:
- Docking Parameters : Grid box centered on ATP-binding pocket (size: 25 ų), 50 runs per ligand.
- Key Interactions : Bromine forms halogen bonds with backbone carbonyls (e.g., PARP-1 Tyr907), while the azetidine nitrogen hydrogen-bonds to Asp766.
- SAR Insights : Modifying the azetidine to a pyrrolidine ring decreases binding affinity by 3-fold, emphasizing the importance of ring strain .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer: Critical challenges include:
- Racemization : Azetidine rings may racemize under high-temperature conditions. Mitigation: Use low-temperature coupling (<0°C) and chiral auxiliaries.
- Catalyst Loading : Reduce Pd catalyst from 5 mol% (lab-scale) to 0.5 mol% via ligand optimization (XPhos vs. SPhos).
- Process Analytics : PAT tools (e.g., inline FTIR) monitor reaction progress and impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
